1-[7-ethyl-8-(4-methoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone
CAS No.:
Cat. No.: VC9900948
Molecular Formula: C17H18N4O2
Molecular Weight: 310.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18N4O2 |
|---|---|
| Molecular Weight | 310.35 g/mol |
| IUPAC Name | 1-[7-ethyl-8-(4-methoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone |
| Standard InChI | InChI=1S/C17H18N4O2/c1-5-14-15(12-6-8-13(23-4)9-7-12)17-19-18-16(11(3)22)10(2)21(17)20-14/h6-9H,5H2,1-4H3 |
| Standard InChI Key | WCOCRIHFZLGWLF-UHFFFAOYSA-N |
| SMILES | CCC1=NN2C(=C(N=NC2=C1C3=CC=C(C=C3)OC)C(=O)C)C |
| Canonical SMILES | CCC1=NN2C(=C(N=NC2=C1C3=CC=C(C=C3)OC)C(=O)C)C |
Introduction
1-[7-Ethyl-8-(4-methoxyphenyl)-4-methylpyrazolo[5,1-c] triazin-3-yl]ethanone is a complex heterocyclic compound with a molecular formula of C17H18N4O2 and a molecular weight of 310.35 g/mol . This compound belongs to the pyrazolo-triazine class, which is known for its diverse biological activities and potential applications in pharmaceuticals.
Synthesis and Preparation
The synthesis of 1-[7-ethyl-8-(4-methoxyphenyl)-4-methylpyrazolo[5,1-c] triazin-3-yl]ethanone typically involves multi-step reactions that require precise control over reaction conditions. While specific synthesis protocols for this compound are not detailed in the available literature, compounds within the pyrazolo-triazine class often involve condensation reactions and cyclization steps to form the core structure.
Comparison with Similar Compounds
Similar compounds within the pyrazolo-triazine class exhibit varied biological activities based on their substituents. For example:
These comparisons highlight the importance of structural modifications in developing compounds with specific biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume